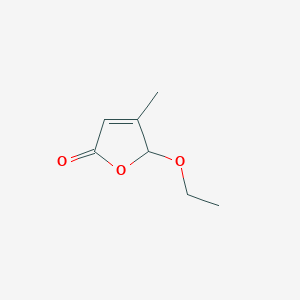
3-(4-methyl-1H-imidazol-1-yl)propan-1-amine
概要
説明
“3-(4-methyl-1H-imidazol-1-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, as reported in the literature . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .科学的研究の応用
Anticancer Applications
3-(4-methyl-1H-imidazol-1-yl)propan-1-amine and its derivatives have shown significant potential in anticancer research. Studies have demonstrated the synthesis of various compounds from this chemical that exhibit notable anticancer activity. For instance, Rashid, Husain, and Mishra (2012) synthesized a series of compounds from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, showing good to significant anticancer activity when screened against the National Cancer Institute's 60 cell line panel (Rashid, Husain, & Mishra, 2012). Similarly, Mohammad Rashid (2020) reported the design and synthesis of bis-benzimidazole compounds clubbed with primary amine, which demonstrated notable anticancer activity (Rashid, 2020).
Synthesis of Pharmaceutical Intermediates
The compound and its derivatives serve as critical intermediates in the synthesis of pharmaceutical compounds. For example, Sellier, Buschauer, Elz, and Schunack (1992) described the efficient preparation of 3-(1H-imidazol-4-yl)propanamine, a crucial intermediate for potent histamine H2 receptor agonists (Sellier, Buschauer, Elz, & Schunack, 1992).
Applications in Green Chemistry
The compound is also utilized in green chemistry applications. For instance, Davoodnia, Heravi, Safavi-Rad, and Tavakoli-Hoseini (2010) demonstrated its use in a solvent-free synthesis of tetrasubstituted imidazoles, highlighting the potential for more sustainable chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Pharmaceutical Synthesis and Analysis
Furthermore, in the field of pharmaceutical synthesis, Zhou et al. (2018) reported a practical route to synthesize an important pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, showcasing the compound's role in drug development (Zhou et al., 2018).
Advanced Material Applications
Chiang and Hsieh (2008) investigated the use of derivatives of this compound in advanced material applications, particularly in UV-curable epoxide resins. Their study revealed significant effects on physical properties, highlighting its importance in materials science (Chiang & Hsieh, 2008).
特性
IUPAC Name |
3-(4-methylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-10(6-9-7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQQCZZHUZGXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567297 | |
| Record name | 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78881-20-6 | |
| Record name | 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

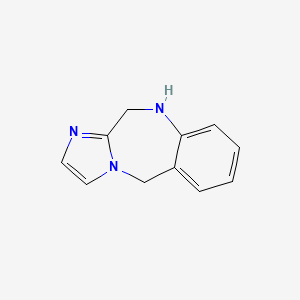
![1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole](/img/structure/B3358260.png)
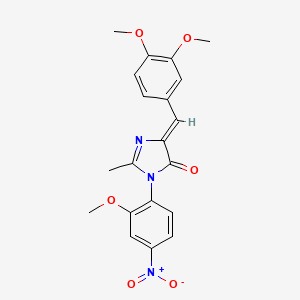
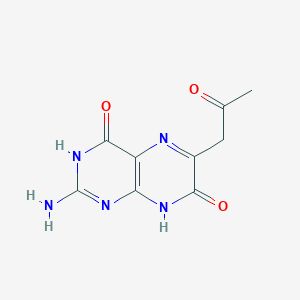
![3,6-Dihydropyrrolo[3,2-e]indazole-7,8-dione](/img/structure/B3358278.png)
![6-fluoro-9H-pyrido[2,3-b]indole](/img/structure/B3358293.png)
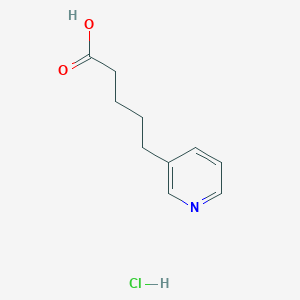
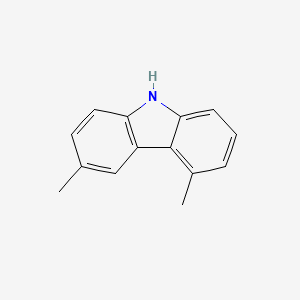
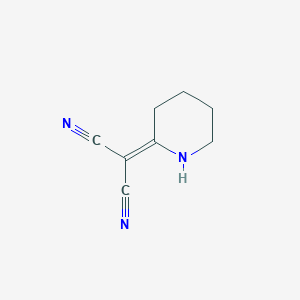
![pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B3358317.png)
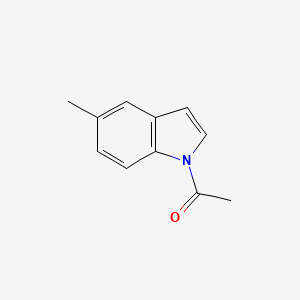
![4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol](/img/structure/B3358324.png)
